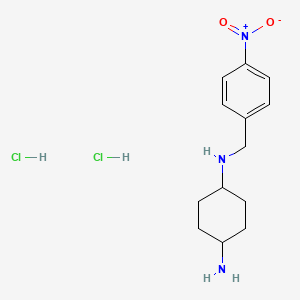

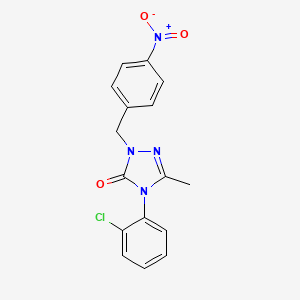

![molecular formula C12H22FNO4S B2821865 Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate CAS No. 1955532-08-7](/img/structure/B2821865.png)

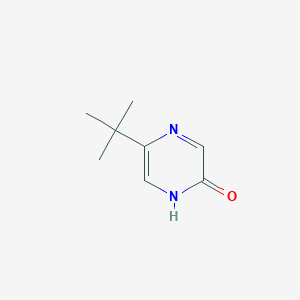

Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate is a chemical compound with the molecular formula C12H22FNO4S. It has a molecular weight of 295.37 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 295.37 . Unfortunately, specific physical and chemical properties such as boiling point and density were not found in the sources I consulted.Applications De Recherche Scientifique

Fluorinating Agent with High Thermal Stability

The synthesis and properties of substituted phenylsulfur trifluorides, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have been explored for their high thermal stability and resistance to aqueous hydrolysis. These compounds are valuable as safe, shelf-stable, and easy-to-handle fluorinating agents with superior utility in fluorination reactions, converting various functional groups to fluorinated derivatives with high yields and stereoselectivity. This research underscores the importance of fluorinated compounds and the development of novel fluorinating agents in drug discovery and material science (Umemoto et al., 2010).

Versatile Fluoromethylidene Synthon

1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) has been developed as an efficient fluoromethylidene synthon for synthesizing monofluoroalkenes through Julia-Kocienski olefination. This compound demonstrates versatility in synthesizing both terminal and internal monofluoroalkenes with good yields and selectivity, highlighting its application in the synthesis of fluorinated organic compounds (Zhu et al., 2010).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, offering a method to prepare a wide range of highly enantioenriched amines. This methodology leverages the chiral directing power of the tert-butanesulfinyl group for nucleophilic addition reactions, illustrating the compound's utility in the stereoselective synthesis of amines, which are valuable in pharmaceuticals and agrochemicals (Ellman et al., 2002).

Stereoselective Nucleophilic Monofluoromethylation

The stereoselective nucleophilic monofluoromethylation of N-(tert-butanesulfinyl)imines with fluoromethyl phenyl sulfone demonstrates the utility of tert-butanesulfinyl imines in synthesizing alpha-monofluoromethylamines with high stereoselectivity. This chemistry enables the conversion to fluorinated cyclic secondary amines, emphasizing the role of such compounds in developing fluorinated amines with potential applications in medicinal chemistry and material science (Li et al., 2006).

Propriétés

IUPAC Name |

tert-butyl 4-(fluorosulfonylmethyl)azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(6-8-14)9-19(13,16)17/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDZLILDKNGKQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

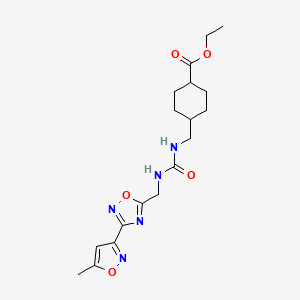

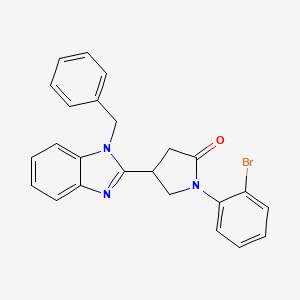

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

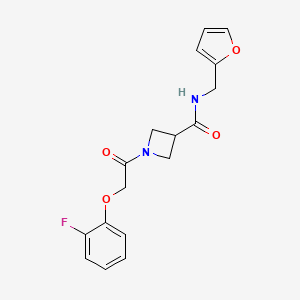

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)

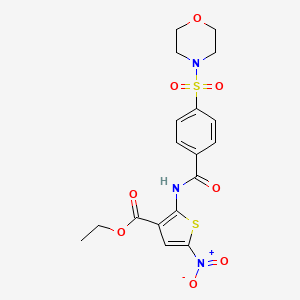

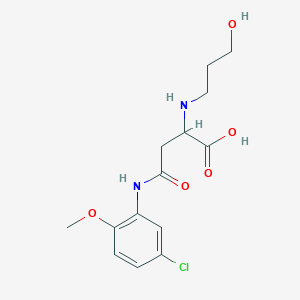

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)